1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid
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Overview
Description
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a methyl group, and a carboxylic acid functional group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyrimidine structure and exhibits similar biological activities
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Another compound with a similar structure, known for its use in drug synthesis and industrial applications.
Uniqueness
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
CAS No. |
1093759-00-2 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8-3-5-10(6-4-8)11-7-12(16)15-9(2)13(11)14(17)18/h3-6,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
LSOCVXKXBIYWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)O)C |
Origin of Product |
United States |
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